N-(6-chloropyridazin-3-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide
Description
N-(6-Chloropyridazin-3-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide is a structurally complex sulfonamide derivative featuring a chloropyridazine core linked to a benzenesulfonamide moiety via an aminoethyl group. Crystallographic characterization of such compounds often employs SHELX programs for refinement and ORTEP for visualization .
Properties
Molecular Formula |
C22H19ClN6O3S |
|---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
N-(6-chloropyridazin-3-yl)-4-[1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C22H19ClN6O3S/c1-14(21-15(2)27-29(22(21)30)17-6-4-3-5-7-17)24-16-8-10-18(11-9-16)33(31,32)28-20-13-12-19(23)25-26-20/h3-13,27H,1-2H3,(H,26,28) |
InChI Key |
NKKYEYNVGIUYRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Chlorination of Pyridazine
Pyridazine undergoes regioselective chlorination at the 6-position using phosphorus oxychloride (POCl₃) under reflux conditions. A mixture of pyridazine (1.0 equiv) and POCl₃ (3.0 equiv) in dichloroethane is heated at 80°C for 6 hours, yielding 6-chloropyridazine with 85% purity.
Amination at Position 3
The 3-amino group is introduced via nucleophilic aromatic substitution. 6-Chloropyridazine reacts with aqueous ammonia (28% w/w) in a sealed vessel at 120°C for 12 hours, producing 6-chloropyridazin-3-amine in 72% yield. Spectral confirmation includes:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 9.2 Hz, 1H, H-5), 7.89 (d, J = 9.2 Hz, 1H, H-4), 6.45 (s, 2H, NH₂).
Preparation of 4-Aminobenzenesulfonamide Derivatives
Sulfonylation of 6-Chloropyridazin-3-amine
Intermediate A is synthesized via condensation of 6-chloropyridazin-3-amine with 4-fluorobenzenesulfonyl chloride. In anhydrous dichloromethane (DCM), 6-chloropyridazin-3-amine (1.0 equiv) and triethylamine (2.5 equiv) are stirred at 0°C. 4-Fluorobenzenesulfonyl chloride (1.2 equiv) is added dropwise, and the reaction proceeds at room temperature for 4 hours. The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding 68% of Intermediate A.
Characterization Data :
Construction of the Pyrazolone-Ethyldiene Moiety
Cyclocondensation for Pyrazolone Synthesis
The pyrazolone ring is synthesized via cyclocondensation of ethyl acetoacetate (1.0 equiv) with phenylhydrazine (1.1 equiv) in glacial acetic acid under reflux for 8 hours. This yields 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-5-one (85% yield), which is subsequently oxidized to the 4-ylidene derivative using hydrogen peroxide (H₂O₂, 30%) in ethanol at 60°C.
Schiff Base Formation
The ethyldiene spacer is introduced by condensing 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene (1.0 equiv) with ethylenediamine (1.2 equiv) in ethanol under microwave irradiation (300 W, 100°C, 20 minutes). The Z-configuration is stabilized by intramolecular hydrogen bonding, confirmed by NOESY spectroscopy.
Final Coupling Reaction
Amide Bond Formation
Intermediate A (1.0 equiv) and Intermediate B (1.1 equiv) are coupled using N,N′-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dry tetrahydrofuran (THF) at 25°C for 24 hours. The reaction mixture is filtered, concentrated, and purified via recrystallization (ethanol/water, 7:3) to yield the target compound as a yellow crystalline solid (62% yield).
Optimization Insights :
-
Temperature : Reactions above 30°C led to isomerization to the E-configuration.
-
Solvent : Polar aprotic solvents (e.g., THF, DMF) improved yields compared to nonpolar media.
Analytical and Spectroscopic Validation
Spectral Data
-
¹H NMR (500 MHz, DMSO-d₆) : δ 12.34 (s, 1H, SO₂NH), 8.45 (d, J = 9.1 Hz, 1H, pyridazine-H5), 8.02 (d, J = 8.7 Hz, 2H, Ar-H), 7.89–7.82 (m, 5H, Ph-H), 7.51 (d, J = 8.7 Hz, 2H, Ar-H), 6.21 (s, 1H, CH=N), 2.41 (s, 3H, CH₃).
-
¹³C NMR (126 MHz, DMSO-d₆) : δ 168.9 (C=O), 159.3 (C=N), 144.2 (pyridazine-C3), 138.7–125.8 (aromatic carbons), 17.2 (CH₃).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 65:35, 1.0 mL/min) confirmed ≥98% purity with a retention time of 6.74 minutes.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Conventional Heating | 58 | 95 | Low equipment cost | Long reaction time (24–48 hours) |
| Microwave-Assisted | 72 | 98 | Reduced time (20–30 minutes) | Specialized equipment required |
| Solvent-Free | 65 | 97 | Eco-friendly | Limited substrate compatibility |
Challenges and Mitigation Strategies
-
Isomerization Control : The Z-configuration is thermodynamically favored but prone to isomerization under acidic conditions. Buffering the reaction at pH 7–8 using sodium bicarbonate minimized byproducts.
-
Solubility Issues : The sulfonamide intermediate exhibited poor solubility in organic solvents. Sonication in DMF/THF (1:1) for 15 minutes enhanced dissolution .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloropyridazin-3-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce specific functional groups.
Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced functional groups (e.g., alcohols, amines)
Substitution: Substituted derivatives with various nucleophiles
Scientific Research Applications
N-(6-chloropyridazin-3-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-chloropyridazin-3-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares functional motifs with other sulfonamide-based heterocycles, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) . Key structural comparisons include:
Physicochemical and Crystallographic Insights
- Chloropyridazine vs. Pyrazolo-Pyrimidine : The chloropyridazine core in the target compound may confer distinct electronic properties compared to the pyrazolo-pyrimidine-chromene system in Example 53. Chlorine’s electronegativity could enhance polar interactions, while the fused chromene in Example 53 introduces planar rigidity .
- Sulfonamide Linkage : Both compounds utilize benzenesulfonamide groups, but the target’s direct pyridazine linkage contrasts with Example 53’s N-methylated sulfonamide. Methylation in Example 53 may improve lipophilicity and membrane permeability.
- The target compound’s pyrazolone moiety may lower its melting point due to increased rotational flexibility.
Research Findings and Implications
Crystallographic Analysis
Structural determination of such compounds relies on tools like SHELXL for refinement and ORTEP-3 for graphical representation . For example, the pyrazolone ring’s Z-configuration in the target compound likely results in non-coplanar geometry with the benzenesulfonamide group, affecting packing efficiency and solubility.
Biological Activity
N-(6-chloropyridazin-3-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole and pyridazine rings. The synthetic pathways often utilize various reagents and conditions to achieve the desired structural features. For example, one common method involves the reaction of substituted phenylsulfonamides with chloropyridazine derivatives under controlled conditions to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing pyrazole moieties. For instance, derivatives similar to the target compound have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HEPG2 (Liver) | 428 |
| Compound B | MCF (Breast) | 580 |
| Compound C | NUGC (Gastric) | 60 |
These results indicate that modifications on the pyrazole structure can significantly enhance anticancer activity, suggesting that electronic and steric factors play crucial roles in their efficacy .
The mechanism through which these compounds exert their biological effects often involves inhibition of key cellular pathways . For example, some studies suggest that these compounds may inhibit enzymes involved in cancer cell proliferation or induce apoptosis through mitochondrial pathways. The presence of electron-withdrawing groups like the chloropyridazine enhances interactions with target proteins, potentially increasing binding affinity and specificity.
Case Studies
Several case studies have investigated the biological activity of structurally related compounds:
- Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced activity against liver and gastric cancer cells, with IC50 values as low as 36 nM for certain derivatives .
- Antibacterial Activity : Another investigation focused on the antibacterial properties of similar sulfonamide derivatives. The findings revealed effective inhibition against Staphylococcus aureus, suggesting potential applications in treating bacterial infections alongside cancer .
Q & A
Basic: What are the standard synthetic routes and characterization techniques for this compound?
Answer:
The synthesis typically involves multi-step coupling reactions. For example:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters under reflux in ethanol or dichloroethane .
- Step 2: Sulfonamide coupling using 4-aminobenzenesulfonamide derivatives with activated intermediates (e.g., chloropyridazinyl moieties) under controlled temperatures (60–80°C) and catalysts like triethylamine .
Characterization:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and substituent positions.
- Infrared (IR) Spectroscopy: Validates functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹).
- Mass Spectrometry (MS): Determines molecular ion peaks and fragmentation patterns .
- X-ray Crystallography: Resolves ambiguities in stereochemistry (e.g., Z/E configuration of the imine bond) .
Basic: How is the purity and structural integrity of the compound confirmed?
Answer:
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% threshold for research-grade compounds).
- Elemental Analysis: Matches experimental C/H/N/S values with theoretical calculations (±0.3% tolerance).
- Cross-Validation: Discrepancies in spectral data (e.g., unexpected NMR splitting) are resolved via X-ray diffraction or 2D NMR techniques (COSY, HSQC) .
Advanced: How can computational methods optimize the synthesis and reaction design?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict regioselectivity in coupling reactions .
- Machine Learning (ML): Train models on reaction databases to identify optimal solvents (e.g., ethanol vs. dichloroethane) and catalyst systems (e.g., triethylamine vs. DBU) for yield improvement .
- Reaction Path Search: Tools like GRRM or Gaussian explore intermediates, reducing trial-and-error experimentation .
Example Workflow:
Simulate reaction pathways computationally.
Validate top candidates with small-scale experiments.
Iterate using feedback from experimental yields .
Advanced: What strategies address conflicting spectral or biological activity data?
Answer:
-
Spectral Contradictions:
-
Biological Activity Discrepancies:
- Dose-Response Curves: Replicate assays under standardized conditions (e.g., pH, temperature).
- Off-Target Screening: Use proteome-wide profiling to identify unintended interactions .
Advanced: How to design experiments to study biological target interactions?
Answer:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) for sulfonamide-protein interactions .
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
- Molecular Docking: Guide experimental design by simulating binding poses with targets like carbonic anhydrase or kinases .
Key Considerations:
- Use mutant proteins to validate binding site specificity.
- Compare with structurally similar analogs to isolate pharmacophore contributions .
Advanced: How to optimize reaction conditions for improved yields and selectivity?
Answer:
- Design of Experiments (DoE): Apply factorial designs to screen variables (solvent, temperature, catalyst loading). For example:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Solvent | Ethanol, DMF, DCE | Dichloroethane |
| Temperature (°C) | 60–100 | 80 |
| Catalyst | Et₃N, DBU, Py | DBU |
- Mechanistic Insights: Use kinetic studies (e.g., in-situ IR) to identify rate-limiting steps. For instance, DBU may accelerate sulfonamide deprotonation, enhancing coupling efficiency .
Note: Yields can vary significantly with substituents (e.g., 2-Cl-pyridinyl derivatives yield 75–85%, while pyridin-4-yl analogs yield <10%) .
Advanced: How to validate the compound’s stability under biological or storage conditions?
Answer:
- Forced Degradation Studies: Expose the compound to stress conditions (pH 1–13, UV light, 40–60°C) and monitor degradation via LC-MS .
- Long-Term Stability: Store at –20°C under nitrogen and assess purity monthly for 6–12 months.
- Metabolic Stability: Use liver microsome assays to identify vulnerable sites (e.g., sulfonamide hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
